molecular formula C13H21N5O2 B6485736 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923232-61-5

8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485736
CAS No.: 923232-61-5
M. Wt: 279.34 g/mol
InChI Key: NZTKAYIBUVYWMO-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

  • 3-position: Methyl group, enhancing steric stability and influencing receptor binding.
  • 7-position: Propyl chain, modulating hydrophobicity and membrane permeability.
  • 8-position: (Butan-2-yl)amino substituent, a branched aliphatic amine that may enhance hydrogen-bonding interactions with biological targets.

This compound’s structural framework aligns with derivatives studied for kinase inhibition, receptor antagonism, and ion channel modulation .

Properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-7-18-9-10(15-12(18)14-8(3)6-2)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTKAYIBUVYWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Insights

Hydrazine-1-yl analog (): The hydrazine moiety enhances CK2 inhibition (IC50 = 8.5 µM), suggesting polar interactions with the ATP-binding pocket . Phenoxy derivatives (): Bulky aromatic groups (e.g., AM237) correlate with TRPC5 activation, emphasizing steric and electronic requirements for ion channel targeting .

7-Position Substitution: Propyl (Target): Short alkyl chains improve solubility compared to bulkier groups like 3-phenoxypropyl () or 4-chlorobenzyl (). 3-Phenoxypropyl (): Extended chains with aromatic ethers enhance CK2 inhibition but may reduce bioavailability due to increased hydrophobicity .

3-Position Substitution :

  • Methyl groups (common in all analogs) stabilize the purine core conformation, critical for maintaining binding-site compatibility .

Pharmacological Implications

  • Receptor Antagonism: Unlike PSB-603’s sulfonylphenyl group (A2B antagonist), the target’s aliphatic amino group may favor kinase over receptor interactions .
  • Ion Channel Modulation: AM237’s bulky phenoxy group contrasts with the target’s flexible amino substituent, highlighting divergent structure-activity relationships for channel vs. enzyme targets .

Research Findings and Structure-Activity Relationships (SAR)

  • Critical Substituents :

    • 8-Position : Determines target selectivity (kinase vs. receptor vs. ion channel).
    • 7-Position : Modulates hydrophobicity and steric bulk, affecting membrane penetration and binding-pocket compatibility.
    • 3-Position : Methyl substitution is conserved across analogs, suggesting a structural prerequisite for stability.
  • Predicted Activity of Target Compound: Based on SAR trends, the (butan-2-yl)amino group may confer moderate kinase inhibitory activity (similar to hydrazine analogs but with reduced potency). The propyl chain at position 7 likely optimizes solubility for in vitro assays.

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